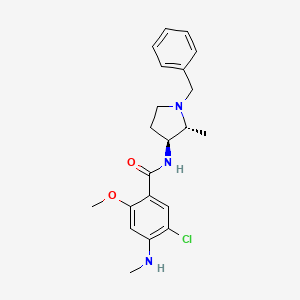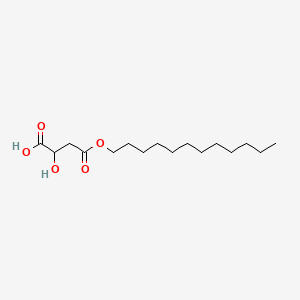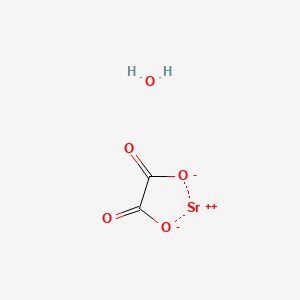
Tetradecanoic-6,6-D2 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a saturated fatty acid with the molecular formula C14H26D2O2 and a molecular weight of 230.38 g/mol . The compound is characterized by the presence of two deuterium atoms at the 6th carbon position, which distinguishes it from the non-deuterated tetradecanoic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanoic-6,6-D2 acid typically involves the deuteration of tetradecanoic acid. One common method is the catalytic hydrogenation of tetradecanoic acid in the presence of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
化学反応の分析
Types of Reactions
Tetradecanoic-6,6-D2 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The hydrogen atoms in the carboxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces esters or amides depending on the substituent introduced
科学的研究の応用
Tetradecanoic-6,6-D2 acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of fatty acids in the body.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry
作用機序
The mechanism of action of Tetradecanoic-6,6-D2 acid involves its incorporation into biological systems where it mimics the behavior of non-deuterated tetradecanoic acid. The deuterium atoms provide a unique isotopic signature that allows researchers to track the compound’s metabolic fate. The molecular targets and pathways involved include fatty acid metabolism enzymes and transport proteins .
類似化合物との比較
Similar Compounds
Tetradecanoic acid (Myristic acid): The non-deuterated form with similar chemical properties but without the isotopic labeling.
Hexadecanoic acid (Palmitic acid): A similar saturated fatty acid with a longer carbon chain.
Octadecanoic acid (Stearic acid): Another saturated fatty acid with an even longer carbon chain.
Uniqueness
Tetradecanoic-6,6-D2 acid is unique due to its deuterium labeling, which makes it valuable for isotopic studies. This isotopic enrichment allows for precise tracking and analysis in various scientific applications, distinguishing it from its non-deuterated counterparts .
特性
分子式 |
C14H28O2 |
|---|---|
分子量 |
230.38 g/mol |
IUPAC名 |
6,6-dideuteriotetradecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i9D2 |
InChIキー |
TUNFSRHWOTWDNC-KNXIQCGSSA-N |
異性体SMILES |
[2H]C([2H])(CCCCCCCC)CCCCC(=O)O |
正規SMILES |
CCCCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


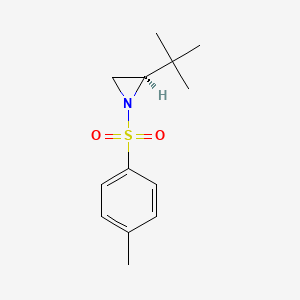
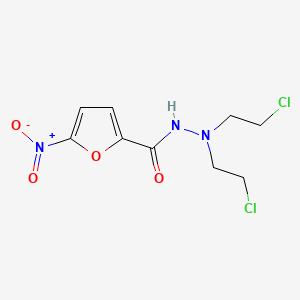
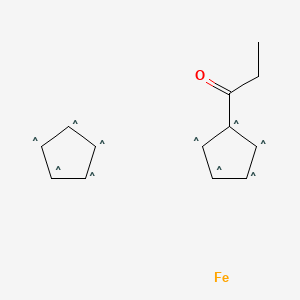
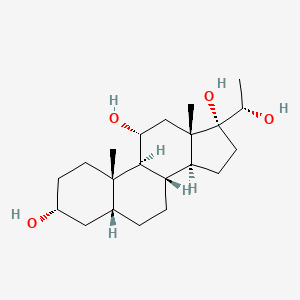


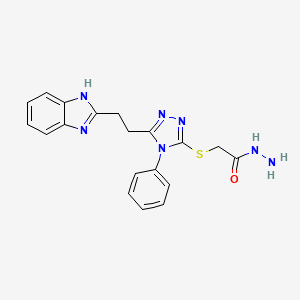
![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)

![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
